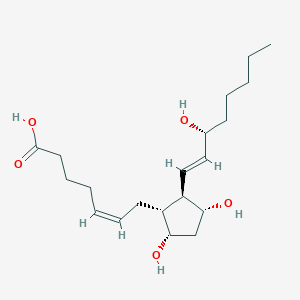

15(R)-Prostaglandin F2alpha

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-CKXCCYAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347941 | |

| Record name | (5Z,9alpha,11alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37658-84-7 | |

| Record name | 15-Epiprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037658847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,9alpha,11alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-EPIPROSTAGLANDIN F2.ALPHA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB83QL2WR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 15(R)-Prostaglandin F2α: From Biosynthesis to Advanced Analytical Strategies

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 15(R)-Prostaglandin F2α (15(R)-PGF2α), an intriguing isomer of the well-characterized prostaglandin F2α. While often overshadowed by its biologically potent C-15 epimer, 15(S)-PGF2α, a nuanced understanding of 15(R)-PGF2α is critical for researchers in fields ranging from oxidative stress and inflammation to pharmacology and drug development. This document delves into the core aspects of 15(R)-PGF2α, including its unique biosynthesis, its complex role in pathophysiology, and the advanced analytical methodologies required for its precise quantification.

I. Foundational Understanding: The Stereochemical Nuance of 15(R)-Prostaglandin F2α

15(R)-PGF2α is a stereoisomer of prostaglandin F2α, differing from its more abundant and biologically active counterpart, 15(S)-PGF2α, in the spatial orientation of the hydroxyl group at the carbon-15 position. This seemingly minor structural alteration has profound implications for its biological activity, primarily due to a significantly reduced affinity for the prostaglandin F (FP) receptor.

| Property | 15(R)-Prostaglandin F2α | 15(S)-Prostaglandin F2α |

| Synonyms | 15-epi-PGF2α | Prostaglandin F2α, Dinoprost |

| CAS Number | 37658-84-7 | 551-11-1 |

| Molecular Formula | C20H34O5 | C20H34O5 |

| Molecular Weight | 354.5 g/mol | 354.5 g/mol |

| Biological Activity | Significantly lower than 15(S)-PGF2α | Potent agonist of the FP receptor |

| Receptor Affinity | Reduced affinity for the FP receptor[1] | High affinity for the FP receptor |

II. The Genesis of 15(R)-Prostaglandin F2α: A Tale of Two Pathways

The formation of 15(R)-PGF2α is primarily a consequence of non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid, a process intricately linked to oxidative stress. This distinguishes it from the enzymatically driven synthesis of 15(S)-PGF2α.

A. The Isoprostane Pathway: A Non-Enzymatic Cascade

Under conditions of oxidative stress, reactive oxygen species (ROS) can directly attack arachidonic acid, initiating a cascade of reactions that lead to the formation of a class of prostaglandin-like compounds known as isoprostanes.[2][3] 15(R)-PGF2α is a prominent member of the F2-isoprostane family.

The mechanism involves the abstraction of a hydrogen atom from arachidonic acid, followed by the insertion of molecular oxygen to form a peroxyl radical. This radical then undergoes endocyclization to form a bicyclic endoperoxide intermediate, a key step in the formation of the prostaglandin ring structure. Subsequent reduction of this intermediate yields the various F2-isoprostane isomers, including 15(R)-PGF2α.[4]

Caption: Non-enzymatic formation of F2-isoprostanes.

B. Enzymatic Contribution: A Minor Role

While the isoprostane pathway is the primary source of 15(R)-PGF2α, some studies suggest that cyclooxygenase (COX) enzymes may also contribute to the formation of certain isoprostanes, including 8-epi-PGF2α.[5] However, the contribution of COX enzymes to the overall pool of 15(R)-PGF2α is considered to be minor compared to the free radical-mediated pathway.

III. Physiological and Pathophysiological Significance: A Biomarker of Oxidative Stress

The predominant formation of 15(R)-PGF2α through non-enzymatic pathways makes it a valuable biomarker of in vivo oxidative stress. Elevated levels of 15(R)-PGF2α and other F2-isoprostanes have been implicated in a range of pathological conditions.

A. Cardiovascular Disease

Increased levels of F2-isoprostanes have been observed in various cardiovascular diseases, including atherosclerosis and hypertension.[6] Their presence suggests a role for oxidative stress in the initiation and progression of these conditions. The vasoconstrictive properties of some isoprostanes may also contribute to the pathophysiology of cardiovascular disorders.

B. Neurodegenerative Disorders

Oxidative damage is a key feature of many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Elevated levels of F2-isoprostanes in cerebrospinal fluid and brain tissue of patients with these disorders point to the involvement of lipid peroxidation in neuronal damage.[7][8][9][10]

C. Other Inflammatory Conditions

Increased formation of PGF2α and its metabolites is associated with inflammatory conditions like rheumatoid arthritis.[6] While the specific contribution of 15(R)-PGF2α to the inflammatory process is not fully elucidated, its presence underscores the role of oxidative stress in these diseases.

IV. Mechanism of Action: A Weak Interaction with the FP Receptor

The biological effects of prostaglandins are mediated by their interaction with specific G protein-coupled receptors (GPCRs). The primary receptor for PGF2α is the FP receptor. Cryo-electron microscopy studies have revealed the structural basis for ligand binding and G protein coupling of the FP receptor.[11][12]

15(R)-PGF2α exhibits a significantly lower binding affinity for the FP receptor compared to its 15(S) epimer.[1] This reduced affinity translates to a much lower biological potency. While 15(S)-PGF2α is a potent agonist that triggers downstream signaling cascades, including the activation of phospholipase C and subsequent mobilization of intracellular calcium, the effects of 15(R)-PGF2α are considerably weaker.

Caption: Differential activation of the FP receptor by PGF2α epimers.

V. Advanced Analytical Methodologies: Precise Quantification of 15(R)-Prostaglandin F2α

Accurate measurement of 15(R)-PGF2α in biological matrices is crucial for its validation as a biomarker and for understanding its role in disease. Due to its low endogenous concentrations and the presence of numerous isomers, highly sensitive and specific analytical methods are required.

A. Sample Preparation: Solid-Phase Extraction (SPE)

A critical first step in the analysis of 15(R)-PGF2α is its extraction and purification from complex biological samples such as plasma and urine. Solid-phase extraction is a widely used technique for this purpose.

Step-by-Step SPE Protocol for Prostaglandins from Urine:

-

Sample Acidification: Acidify the urine sample to a pH of approximately 3.0 with a suitable acid (e.g., formic acid). This ensures that the acidic prostaglandins are in their protonated, less polar form, which enhances their retention on the SPE sorbent.

-

Column Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol and then with acidified water (pH 3.0). This activates the stationary phase and creates a favorable environment for sample loading.

-

Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge. The prostaglandins will be retained on the C18 sorbent through hydrophobic interactions.

-

Washing: Wash the cartridge with a non-polar solvent like hexane to remove neutral lipids and other interfering substances. Follow this with a wash using a low-concentration organic solvent in acidified water (e.g., 15% ethanol in water) to remove more polar impurities.

-

Elution: Elute the prostaglandins from the cartridge using a more polar organic solvent such as methyl formate or ethyl acetate. This disrupts the hydrophobic interactions and releases the analytes.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

B. Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of 15(R)-PGF2α due to its high sensitivity, specificity, and ability to differentiate between isomers.

Key LC-MS/MS Parameters:

-

Chromatographic Separation: A high-resolution reversed-phase C18 column is typically used to achieve baseline separation of 15(R)-PGF2α from its isomers, particularly 15(S)-PGF2α and other F2-isoprostanes. Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred method for generating ions of prostaglandins.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting the deprotonated molecule [M-H]- as the precursor ion and monitoring specific product ions generated through collision-induced dissociation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 15(R)-PGF2α | 353.2 | 193.1 |

| 15(S)-PGF2α | 353.2 | 193.1 |

| Deuterated Internal Standard (e.g., PGF2α-d4) | 357.2 | 197.1 |

Note: As 15(R)-PGF2α and 15(S)-PGF2α are isomers with the same mass and fragmentation pattern, their separation relies entirely on the chromatographic step.

VI. Functional Assays: Probing the Biological Activity of 15(R)-Prostaglandin F2α

While the biological activity of 15(R)-PGF2α is significantly lower than its (S)-epimer, functional assays are essential for characterizing its pharmacological profile.

A. Receptor Binding Assay: Radioligand Displacement

This assay measures the ability of 15(R)-PGF2α to compete with a radiolabeled ligand (e.g., [3H]-PGF2α) for binding to the FP receptor.

Step-by-Step Radioligand Binding Assay Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue endogenously or recombinantly expressing the FP receptor.

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled 15(R)-PGF2α or a reference compound (e.g., 15(S)-PGF2α).

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand to determine the IC50 value (the concentration of the ligand that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.

B. Intracellular Calcium Mobilization Assay

This assay measures the ability of 15(R)-PGF2α to stimulate an increase in intracellular calcium concentration, a hallmark of FP receptor activation via the Gq pathway.

Step-by-Step Calcium Mobilization Assay Protocol:

-

Cell Culture and Dye Loading: Culture cells expressing the FP receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells before the addition of any stimulant.

-

Stimulation: Add varying concentrations of 15(R)-PGF2α or a positive control (e.g., 15(S)-PGF2α) to the cells.

-

Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorescence plate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Quantify the peak fluorescence response for each concentration of the agonist to generate a dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

VII. Future Directions and Concluding Remarks

While significant progress has been made in understanding the fundamental properties of 15(R)-PGF2α, several areas warrant further investigation. Elucidating the specific downstream signaling pathways, albeit weak, that may be activated by 15(R)-PGF2α could reveal novel biological roles. Furthermore, large-scale clinical studies are needed to firmly establish its utility as a diagnostic or prognostic biomarker in various diseases.

VIII. References

-

Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Nat Commun. 2023;14(1):2668.

-

The Mechanism of Isoprostane Formation. Cayman Chemical.

-

Isoprostanes. Free Radic Biol Med. 2011;50(10):1313-1325.

-

PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Front Pharmacol. 2010;1:130.

-

SAMPLE PREPARATION. UTAK Laboratories.

-

Isoprostane Generation and Function. Chem Rev. 2011;111(10):5895-5921.

-

Effect of a prostaglandin F2 alpha analogue prostinfenem (15-methyl-PGF2 alpha), to induce luteolysis and oestrus in heifers. Acta Vet Scand. 1989;30(3):305-10.

-

Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. Prostaglandins. 1974;7(5):387-93.

-

Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. J Anal Toxicol. 2011;35(7):426-33.

-

Radioimmunoassay of 8-iso-prostaglandin F2alpha: an index for oxidative injury via free radical catalysed lipid peroxidation. Prostaglandins Leukot Essent Fatty Acids. 1997;56(2):137-44.

-

Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Nat Commun. 2023;14(1):2668.

-

Pharmacologic Studies of 15-methyl Prostaglandin F2 alpha(PGF2 Alpha). Chin Med J (Engl). 1980;93(2):114-8.

-

Free radical-induced oxidation of arachidonic acid forms four series of F 2 -IsoPs. ResearchGate.

-

Cyclooxygenase-dependent formation of the isoprostane, 8-epi prostaglandin F2 alpha. J Biol Chem. 1995;270(17):10173-8.

-

A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Front Pharmacol. 2021;12:708891.

-

Enzymic and non-enzymic peroxidation of arachidonic acid In this scheme... ResearchGate.

-

Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins Other Lipid Mediat. 2007;83(4):304-10.

-

Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Nat Commun. 2023;14(1):2668.

-

CAS:27415-26-5 - FACTA Search. NaCTeM.

-

Prostaglandin F receptor. Wikipedia.

-

LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa. 2023.

-

Determination of 8‐epi PGF2α concentrations as a biomarker of oxidative stress using triple‐stage liquid chromatography/tandem mass spectrometry. ResearchGate.

-

8-iso-prostaglandin F2alpha as a risk marker in patients with coronary heart disease. N Engl J Med. 1997;336(25):1776-82.

-

Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F 2α in Urine. Molecules. 2022;27(14):4417.

-

Local luteolytic effect of prostaglandin F2 alpha in the human corpus luteum. Fertil Steril. 1994;61(3):449-53.

-

15(R)-Prostaglandin F2α. Cayman Chemical.

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

-

DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR DETERMINATION OF 8-ISO-PROSTAGLANDIN F2 ALPHA IN HUMAN SALIVA.

-

Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F 2α in Urine. Semantic Scholar.

-

A Comparative Analysis of 15(S)-Fluprostenol and PGF2α Efficacy. Benchchem.

-

Non-enzymatically oxidized arachidonic acid regulates mouse spermatogenic cell T-type Ca2+ currents. bioRxiv. 2019.

-

Effects of in vivo and in vitro administration of prostaglandin F2 alpha on lipoprotein utilization in cultured bovine luteal cells. Biol Reprod. 1988;38(3):568-76.

-

Optimization of the prostaglandin F2α receptor for structural biology. PLoS One. 2023;18(5):e0285624.

-

Peroxidase catalysed formation of prostaglandins from arachidonic acid. Biochem Pharmacol. 1989;38(15):2429-39.

-

Biomarkers for Cardiovascular Disease Diagnosis and Prognosis. Pharma Focus Asia.

-

Growth Differentiation Factor 15 as a Biomarker in Cardiovascular Disease. J Am Coll Cardiol. 2016;68(17):1889-1900.

-

Radioligand Binding Assay. Gifford Bioscience.

-

Radioligand binding methods: practical guide and tips. Methods Mol Biol. 2011;746:23-41.

-

Biomarkers in neurodegenerative diseases: a broad overview. Open Exploration. 2023;1:1.

-

Cardiovascular Biomarkers: Tools for Precision Diagnosis and Prognosis. Int J Mol Sci. 2023;24(13):10594.

-

Assay Protocol Book. PDSP.

-

Measurement of (15S)-15-methyl Prostaglandin F2alpha by Radioimmunoassay. Prostaglandins. 1976;11(1):123-32.

-

Diagnostic utility of GDF15 in neurodegenerative diseases: A systematic review and meta‐analysis. J Clin Lab Anal. 2022;36(2):e24203.

-

A systematic review of the neuroprotective role and biomarker potential of GDF15 in neurodegeneration. Front Mol Neurosci. 2023;16:1234567.

-

A Systematic Review of the Neuroprotective Role and Biomarker Potential of GDF15 in Neurodegeneration. bioRxiv. 2024.

-

Special Issue: “New Insights of Biomarkers in Neurodegenerative Diseases”. Int J Mol Sci. 2023;24(15):12013.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoprostane Generation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Cyclooxygenase-dependent formation of the isoprostane, 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biomarkers in neurodegenerative diseases: a broad overview [explorationpub.com]

- 8. Frontiers | A systematic review of the neuroprotective role and biomarker potential of GDF15 in neurodegeneration [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

15(R)-Prostaglandin F2alpha structure and function

An In-Depth Technical Guide to 15(R)-Prostaglandin F2α: Structure, Function, and Methodologies

Introduction

Prostaglandins are a class of physiologically active lipid compounds that exert hormone-like effects in animal tissues. Among them, Prostaglandin F2α (PGF2α) is a pivotal, naturally occurring autacoid involved in a myriad of physiological and pathological processes, including reproductive functions and inflammation.[1][2][3] This guide focuses on 15(R)-Prostaglandin F2α (15(R)-PGF2α) , the C-15 epimer of the biologically dominant PGF2α (which possesses a 15(S) configuration).

The stereochemistry at the C-15 position is a critical determinant of biological activity. While PGF2α is a potent agonist at its cognate receptor, the prostaglandin F receptor (FP), 15(R)-PGF2α exhibits significantly attenuated potency.[4] This stereochemical distinction makes 15(R)-PGF2α an invaluable tool for researchers. It serves as a negative control in experiments, helps elucidate the stringent structural requirements for FP receptor activation, and provides a basis for the development of innovative prodrug strategies. This document provides a comprehensive technical overview of the structure, function, and experimental analysis of 15(R)-PGF2α for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

15(R)-PGF2α is a prostanoid, characterized by a 20-carbon skeleton containing a cyclopentane ring. Its precise chemical structure dictates its interaction with biological targets.

-

Formal Name : 9α,11α,15R-trihydroxy-prosta-5Z,13E-dien-1-oic acid[4]

-

Synonyms : 15-epi PGF2α, 15(R)-PGF2α[4]

-

Stereochemistry : The key distinguishing feature is the R configuration of the hydroxyl group at the C-15 position, in contrast to the S configuration found in the naturally predominant PGF2α.

Table 1: Physicochemical Properties of 15(R)-Prostaglandin F2α

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄O₅ | [4] |

| Formula Weight | 354.5 g/mol | [4] |

| CAS Number | 37658-84-7 | [4][5] |

| Purity | Typically ≥98% | [4] |

| Solubility | >100 mg/mL in DMF, DMSO, Ethanol | [4] |

| >10 mg/mL in PBS (pH 7.2) | [4] |

Biosynthesis and Metabolism

Prostaglandins are not stored within cells but are synthesized on demand from arachidonic acid, a 20-carbon polyunsaturated fatty acid released from the cell membrane by phospholipases.

-

Arachidonic Acid Cascade : The synthesis is initiated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which convert arachidonic acid into the unstable intermediate, Prostaglandin H₂ (PGH₂).[3]

-

Formation of PGF2α : PGH₂ is subsequently metabolized by specific synthases to various prostanoids. PGF2α is formed via the reduction of PGH₂ by a PGF synthase (reductase).[3] The 15(S) isomer is the primary product of this enzymatic reaction. The 15(R) epimer is generally not a primary enzymatic product but can be relevant in specific chemical or metabolic contexts.

-

Metabolism and Inactivation : PGF2α has a very short half-life in circulation (less than one minute in blood plasma).[1] It is rapidly metabolized, primarily in the lungs, by the enzyme 15-hydroxy prostaglandin dehydrogenase, which oxidizes the C-15 hydroxyl group. This is followed by the action of a reductase, yielding 13,14-dihydro-15-keto-PGF2α (PGFM).[6] PGFM is a stable metabolite with a longer half-life, making its measurement in plasma, urine, or fecal samples a reliable indicator of in vivo PGF2α production.[6][7]

Molecular Mechanism of Action

The biological effects of prostaglandins are mediated by specific G protein-coupled receptors (GPCRs). The primary target for both PGF2α and its 15(R) epimer is the Prostaglandin F Receptor (FP).

FP Receptor Binding and Stereoselectivity

The FP receptor exhibits a high degree of stereoselectivity, particularly for the hydroxyl group at C-15. This is the fundamental reason for the difference in potency between the 15(S) and 15(R) epimers.

-

Reduced Affinity : 15(R)-PGF2α binds to the FP receptor with substantially lower affinity than its 15(S) counterpart. This reduced affinity directly translates to lower biological potency.[4]

-

Causality : The precise orientation of the C-15 hydroxyl group is critical for establishing key hydrogen bonds and van der Waals interactions within the receptor's binding pocket. The incorrect (R) orientation prevents optimal engagement, leading to a weaker and less stable interaction.

Table 2: Comparative FP Receptor Binding Affinity

| Ligand | Relative Binding Affinity | Tissue/Cell Model | Source |

| PGF2α (15(S)) | 100% | Ovine Corpus Luteum Cells | [4] |

| 15(R)-PGF2α | 6.7% | Ovine Corpus Luteum Cells | [4] |

| PGF2α (15(S)) | High | Rat Vascular Smooth Muscle Cells | [4] |

| 15(R)-PGF2α | Negligible | Rat Vascular Smooth Muscle Cells | [4] |

Signal Transduction Pathway

Activation of the FP receptor by an agonist initiates a well-defined intracellular signaling cascade. Although 15(R)-PGF2α is a weak agonist, at sufficient concentrations, it can trigger the same pathway as PGF2α.

-

Gq Protein Coupling : The FP receptor is primarily coupled to the Gαq subunit of the heterotrimeric G protein.

-

Phospholipase C (PLC) Activation : Upon agonist binding, Gαq activates Phospholipase Cβ (PLCβ).

-

Second Messenger Generation : PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects :

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

-

DAG and the elevated intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC).[8]

-

-

Cellular Response : The activation of PKC and other calcium-dependent pathways leads to the phosphorylation of target proteins, culminating in diverse cellular responses such as smooth muscle contraction, gene expression changes, and cell proliferation.[9][10]

Diagram: FP Receptor Signaling Pathway

Caption: Canonical signaling pathway of the Prostaglandin F Receptor (FP).

Physiological Functions and Therapeutic Relevance

The functions of 15(R)-PGF2α are best understood in comparison to its potent 15(S) epimer, PGF2α, which has well-established roles.

-

Reproductive Biology : PGF2α is a potent luteolytic agent, causing the regression of the corpus luteum, and is a strong stimulator of uterine contractions, playing a key role in parturition.[1][11] In contrast, 15(R)-PGF2α has only about 25% of the antifertility potency of PGF2α in hamster studies, a direct consequence of its reduced FP receptor affinity.[4]

-

Inflammation : PGF2α is a mediator of inflammatory processes.[2][3][12] It is found in elevated levels in inflammatory conditions like rheumatoid arthritis.[3]

-

Cardiovascular System : PGF2α acts as a vasoconstrictor and has been implicated in regulating blood pressure and the pathogenesis of atherosclerosis.[3][13]

The Role of PGF2α Analogs in Ocular Physiology

The most significant therapeutic application stemming from PGF2α research is in the treatment of glaucoma and ocular hypertension.[14]

-

Mechanism of Action : PGF2α and its synthetic analogs lower intraocular pressure (IOP) primarily by increasing the uveoscleral outflow of aqueous humor.[15]

-

Therapeutic Agents : Commercially available drugs like latanoprost, travoprost, and bimatoprost are stable, potent PGF2α analogs.[14][16] These compounds are all 15(S) isomers, underscoring the necessity of this stereochemistry for high efficacy.

-

Receptor Complexity : Interestingly, some studies suggest that the ocular hypotensive effect of PGF2α may not be mediated by the classical FP receptor, as the rank order of potency for IOP reduction negatively correlates with the rank order for FP receptor binding in some models.[17][18] This points to the existence of other receptors or splice variants that mediate this specific effect, a crucial insight for the development of next-generation ocular therapeutics.

15(R)-PGF2α in Prodrug Development

The chemical difference between the 15(R) and 15(S) isomers has been cleverly exploited in prodrug design. A prodrug is an inactive compound that is converted into an active drug within the body.

-

Example : 15(R)-15-methyl PGF2α is a metabolically stable analog that is biologically inactive.[19][20] However, it is designed for oral administration where acid-catalyzed epimerization in the stomach converts the inactive 15(R) isomer into the active 15(S) isomer, which can then exert its luteolytic effects.[19][20] This strategy improves the drug's stability and delivery profile.

Experimental Methodologies

Studying 15(R)-PGF2α and its related compounds requires robust and validated experimental protocols.

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

Due to the rapid in vivo degradation of PGF2α, direct measurement is often impractical. Instead, assays targeting its stable metabolite, PGFM (13,14-dihydro-15-keto-PGF2α), are preferred.[6][7] The competitive ELISA is a standard method for this purpose.

-

Plate Coating : A 96-well microplate is pre-coated with a capture antibody specific for PGFM.

-

Sample/Standard Preparation : Prepare serial dilutions of a known PGFM standard to generate a standard curve. Prepare biological samples (e.g., extracted serum, plasma, urine) as required.[21]

-

Competitive Reaction : Add the standards and samples to the wells, followed immediately by the addition of a fixed amount of enzyme-labeled PGFM (e.g., conjugated to horseradish peroxidase, HRP).

-

Incubation : The plate is incubated (e.g., 1.5-2 hours) to allow the unlabeled PGFM from the sample/standard and the enzyme-labeled PGFM to compete for binding to the limited number of capture antibody sites.[22] Wells with higher concentrations of unlabeled PGFM will have less bound enzyme-labeled PGFM.

-

Washing : The plate is washed multiple times to remove any unbound reagents.

-

Substrate Addition : A chromogenic substrate (e.g., TMB) is added to each well. The HRP enzyme on the bound labeled-PGFM will catalyze a color change.

-

Reaction Termination : The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

-

Data Acquisition : The optical density (absorbance) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Analysis : The concentration of PGFM in the samples is determined by interpolating their absorbance values against the standard curve, where absorbance is inversely proportional to the PGFM concentration.

Caption: Workflow for a competitive ELISA to quantify PGFM.

Chemical Synthesis

The total synthesis of prostaglandins is a landmark achievement in organic chemistry, notable for its complexity and the challenge of controlling multiple stereocenters. The seminal syntheses by E.J. Corey and R.B. Woodward established foundational strategies.[23][24] These multi-step processes involve intricate cyclizations, oxidations, reductions, and stereoselective reactions to construct the prostanoid skeleton with the correct stereochemistry.[23][24][25] The synthesis of specific epimers like 15(R)-PGF2α requires precise control over the reduction of the C-15 ketone precursor or the use of stereospecific starting materials.

Conclusion

15(R)-Prostaglandin F2α, the C-15 epimer of the potent natural autacoid PGF2α, serves as a cornerstone for understanding prostanoid biology. Its significantly reduced affinity for the FP receptor highlights the exquisite stereochemical sensitivity of this GPCR, providing a clear structure-activity relationship that is fundamental to the field. While not a primary therapeutic agent itself, 15(R)-PGF2α is an indispensable research tool, acting as a crucial negative control and forming the basis for innovative prodrug designs. The profound success of 15(S)-PGF2α analogs in treating glaucoma continues to drive research into the nuanced roles of prostaglandins in physiology and pathology, ensuring that the study of epimers like 15(R)-PGF2α will remain relevant for the development of future targeted therapies.

References

-

Wikipedia. Prostaglandin F2alpha. [Link]

-

Lev-Tov, H., & Levins, P. C. (2015). Promising alternative clinical uses of prostaglandin F2α analogs: beyond the eyelashes. Journal of the American Academy of Dermatology, 72(2), 359-360. [Link]

-

Dams, I., Wasyluk, J., Prost, M., & Kutner, A. (2013). Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies. Prostaglandins & other lipid mediators, 104, 109-121. [Link]

-

Sales, K. J., Battersby, S., & Jabbour, H. N. (2006). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and cellular endocrinology, 247(1-2), 65-75. [Link]

-

Michael, A. E., & Webley, G. E. (1990). Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C. Journal of reproduction and fertility, 89(2), 555-561. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. FP receptor. [Link]

-

Woodward, D. F., Burke, J. A., Williams, L. S., Palmer, B. P., Wheeler, L. A., Woldemussie, E., ... & Chen, J. (1993). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Journal of ocular pharmacology, 9(4), 301-310. [Link]

-

Villumsen, J., & Alm, A. (1989). Maintained reduction of intraocular pressure by prostaglandin F2 alpha-1-isopropyl ester applied in multiple doses in ocular hypertensive and glaucoma patients. Ophthalmology, 96(8), 1262-1267. [Link]

-

Lahav, M., & Rennert, H. (1986). Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue. Molecular and Cellular Endocrinology, 48(2-3), 97-104. [Link]

-

Taylor & Francis. Prostaglandin F2 alpha – Knowledge and References. [Link]

-

Hayashi, Y., Shaff, E. R., & Inayama, S. (1981). Development of Enzyme Immunoassay for Serum 13,14-dihydro-15-ketoprostaglandin F2 Alpha. Chemical & pharmaceutical bulletin, 29(11), 3370-3373. [Link]

-

ResearchGate. (2021). THE ROLE OF PROSTAGLANDIN F2α IN PATHOGENESIS OF INFLAMMATORY PROCESSES. [Link]

-

SynArchive. Synthesis of Prostaglandin F2α by Robert B. Woodward (1973). [Link]

-

Assay Genie. General Prostaglandin F2 Alpha (PGF2a) ELISA Kit. [Link]

-

Lee, P. Y., Shao, H., Xu, L., & Kook, K. H. (1988). The effect of prostaglandin F2 alpha on intraocular pressure in normotensive human subjects. Investigative ophthalmology & visual science, 29(10), 1474-1477. [Link]

-

Makino, S., Zaragoza, D. B., Mitchell, B. F., Robertson, S., & Olson, D. M. (2007). Prostaglandin F2alpha and its receptor as activators of human decidua. Seminars in reproductive medicine, 25(01), 60-68. [Link]

-

Woodward, D. F., Burke, J. A., Williams, L. S., Palmer, B. P., Wheeler, L. A., Woldemussie, E., ... & Chen, J. (1993). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Investigative Ophthalmology & Visual Science, 34(11), 3253-3253. [Link]

-

Tanouchi, T., Kori, S., & Hayashi, M. (1976). A SYNTHESIS OF PROSTAGLANDIN F2α (PGF2α). Chemistry Letters, 5(7), 739-742. [Link]

-

Yu, Y., & Li, Y. (2012). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Journal of cardiovascular disease & diagnosis, 1(1). [Link]

-

Wikipedia. Prostaglandin F receptor. [Link]

-

Patsnap Synapse. (2024). What are PGF2α agonists and how do they work?. [Link]

-

Lee, P. Y., Shao, H., Xu, L., & Kook, K. H. (1988). THE EFFECT OF PROSTAGLANDIN-F2-ALPHA ON INTRAOCULAR-PRESSURE IN NORMOTENSIVE HUMAN-SUBJECTS. Investigative Ophthalmology & Visual Science, 29(10), 1474-1477. [Link]

-

Audet, M., & Stevens, R. C. (2019). Optimization of the prostaglandin F2α receptor for structural biology. Protein Science, 28(2), 343-353. [Link]

-

Tsai, S. J., Wiltbank, M. C., & Ke, F. C. (1995). Regulation of Prostaglandin F2 Alpha and E Receptor mRNA by Prostaglandin F 2 Alpha in Ovine Corpora Lutea. Biology of reproduction, 53(5), 1109-1116. [Link]

-

Kitanaka, J. I., Maruta, H., & Iizuka, T. (1994). Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells. The Journal of biological chemistry, 269(26), 17619-17625. [Link]

-

PubChem. 15-dehydroprostaglandin F2alpha. [Link]

-

SynArchive. Synthesis of Prostaglandin F2α by Elias J. Corey (1969). [Link]

Sources

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 15(R)-PROSTAGLANDIN F2ALPHA | 37658-84-7 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. arborassays.com [arborassays.com]

- 8. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin F2alpha and its receptor as activators of human decidua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. rndsystems.com [rndsystems.com]

- 14. Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Maintained reduction of intraocular pressure by prostaglandin F2 alpha-1-isopropyl ester applied in multiple doses in ocular hypertensive and glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Promising alternative clinical uses of prostaglandin F2α analogs: beyond the eyelashes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. caymanchem.com [caymanchem.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Development of enzyme immunoassay for serum 13,14-dihydro-15-ketoprostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

- 23. synarchive.com [synarchive.com]

- 24. synarchive.com [synarchive.com]

- 25. deepdyve.com [deepdyve.com]

15(R)-Prostaglandin F2alpha mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 15(R)-Prostaglandin F2α

Introduction

15(R)-Prostaglandin F2α, also known as 15-epi PGF2α, is the C-15 epimer of the naturally occurring and biologically potent 15(S)-Prostaglandin F2α (PGF2α).[1] While structurally similar, this stereoisomer exhibits distinct biological activity, primarily characterized by a significantly lower potency in most physiological systems.[1] Understanding the precise mechanism of action of 15(R)-PGF2α is critical for drug development professionals and researchers. It allows for a deeper comprehension of structure-activity relationships at the prostaglandin F2α receptor (FP receptor), aids in the design of more specific therapeutic agents, and provides a framework for interpreting toxicological or off-target effects of related compounds. This guide provides a detailed examination of the molecular interactions and cellular signaling pathways initiated by 15(R)-PGF2α, grounded in established experimental methodologies.

Part 1: Receptor Binding and Affinity

The biological actions of both PGF2α and its 15(R) epimer are mediated through the Prostaglandin F Receptor (FP), a member of the G-protein coupled receptor (GPCR) superfamily.[2][3][4] The primary determinant of a ligand's potency is its affinity for its receptor. In the case of 15(R)-PGF2α, the stereochemistry at the C-15 position drastically reduces its binding affinity for the FP receptor compared to its native counterpart, PGF2α.

Experimental evidence from competitive binding assays demonstrates this disparity. For instance, studies on ovine corpus luteum cell receptors show that 15(R)-PGF2α has a binding affinity that is only 6.7% of that of PGF2α.[1] This reduced affinity is the principal reason for its diminished biological potency, as observed in various studies, including hamster antifertility models where it was found to be only 25% as potent as PGF2α.[1]

Comparative Binding Affinity Data

| Compound | Relative Binding Affinity (%) (Ovine Luteal FP Receptor) | Reference |

| 15(S)-Prostaglandin F2α (PGF2α) | 100% | [1] |

| 15(R)-Prostaglandin F2α | 6.7% | [1] |

This quantitative data underscores the critical importance of the C-15 hydroxyl group's orientation for optimal interaction with the FP receptor's binding pocket.

Part 2: Core Intracellular Signaling Cascade

Upon binding to the FP receptor, 15(R)-PGF2α, like its more potent isomer, initiates a cascade of intracellular events. The FP receptor is canonically coupled to the Gq/11 family of heterotrimeric G-proteins.[2][5] Activation of this pathway leads to the mobilization of intracellular calcium, a key second messenger.

The sequence of events is as follows:

-

G-Protein Activation: Ligand binding induces a conformational change in the FP receptor, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation.

-

Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[2][5]

-

Second Messenger Generation: PLC enzymatically cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This action opens calcium channels, resulting in a rapid release of stored Ca2+ from the ER into the cytoplasm.[5]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ concentration, in concert with the membrane-bound DAG, recruits and activates Protein Kinase C (PKC).[2][7]

Activated PKC proceeds to phosphorylate a multitude of downstream protein targets, leading to a variety of cellular responses. It is hypothesized that the inhibitory actions of PGF2α on progesterone production in luteal cells are mediated by PKC.[7] While direct evidence for 15(R)-PGF2α is less common, its mechanism is expected to follow the same pathway, with the magnitude of the response being proportionally lower due to its reduced receptor affinity.

Signaling Pathway Diagram

Caption: Canonical Gq/11 signaling pathway activated by 15(R)-PGF2α.

Part 3: Experimental Methodologies for Mechanistic Analysis

To rigorously investigate the mechanism of action of 15(R)-PGF2α, a series of well-defined experimental protocols are required. These assays are designed to quantify each step of the signaling cascade, from receptor binding to the ultimate cellular response.

Method 1: Competitive Radioligand Binding Assay

Causality: This assay is foundational. It directly measures the affinity of 15(R)-PGF2α for the FP receptor, providing the quantitative basis (Ki value) for its observed potency. By competing against a radiolabeled ligand with known affinity, we can precisely determine the binding characteristics of our unlabeled test compound.

Protocol:

-

Membrane Preparation: Prepare cell membrane fractions from a cell line stably overexpressing the human FP receptor (e.g., HEK293-FP) or from tissues with high endogenous expression (e.g., corpus luteum).[8]

-

Assay Setup: In a 96-well plate, combine the membrane preparation with a constant, low concentration of a radiolabeled prostaglandin, such as [3H]-PGF2α.

-

Competition: Add increasing concentrations of unlabeled 15(R)-PGF2α (competitor). Include a control with unlabeled PGF2α for comparison and a "non-specific binding" control with a large excess of unlabeled PGF2α.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 22°C) to allow the binding to reach equilibrium.[8]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound ligand are retained on the filter.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to calculate the IC50, which can then be converted to the inhibition constant (Ki).

Method 2: Intracellular Calcium Mobilization Assay

Causality: This is the primary functional assay for any Gq-coupled receptor agonist. A positive result directly confirms that receptor binding translates into the activation of the PLC pathway and the generation of the IP3 second messenger. The magnitude of the calcium response is proportional to the efficacy and potency of the agonist.

Protocol:

-

Cell Culture: Plate cells expressing the FP receptor (e.g., HEK293-FP, HTC4 cells) in a 96-well, black-walled, clear-bottom microplate and grow to confluence.[9]

-

Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in assay buffer. Incubate for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.[5][10]

-

Compound Plate Preparation: Prepare a separate plate containing serial dilutions of 15(R)-PGF2α at a higher concentration (e.g., 5x final).

-

Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).[9][11]

-

Assay Execution:

-

Establish a stable baseline fluorescence reading for several seconds.

-

The instrument automatically adds the 15(R)-PGF2α from the compound plate to the cell plate.

-

Continue to record the fluorescence intensity over time (typically 2-3 minutes) to capture the transient increase in intracellular calcium.[12]

-

-

Data Analysis: The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released.[10] Plot the peak fluorescence response against the log concentration of 15(R)-PGF2α to generate a dose-response curve and determine the EC50 value.

Calcium Mobilization Assay Workflow

Caption: High-throughput workflow for a fluorescence-based calcium mobilization assay.

Conclusion

The mechanism of action of 15(R)-Prostaglandin F2α is fundamentally tied to its interaction with the FP receptor. Its identity as a C-15 epimer of PGF2α results in a significantly lower binding affinity, which is the primary determinant of its reduced biological potency. Despite this, it activates the canonical Gq/11-PLC-IP3 signaling pathway, leading to a transient increase in intracellular calcium concentration. The experimental protocols detailed herein provide a robust framework for quantifying each step of this process, enabling researchers to dissect the structure-activity relationships of prostaglandins and develop novel therapeutics targeting this important signaling axis.

References

-

ION Biosciences. Calcium Assays | Calcium Indicators. [Link]

-

Kovacs, J. J., & Charo, I. F. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79–89. [Link]

-

Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

-

Im, D. S. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 874, 137–146. [Link]

-

Anthony, T. L., & Regan, J. W. (2009). PGF(2alpha) stimulates FP prostanoid receptor mediated crosstalk between Ras/Raf signaling and Tcf transcriptional activation. Biochemical and Biophysical Research Communications, 381(4), 625–629. [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. [Link]

-

Armstrong, S. P., & Kellett, E. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(1). [Link]

-

Armstrong, S. P., & Kellett, E. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(1). [Link]

-

Sales, K. J., Battersby, S., & Jabbour, H. N. (2008). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology, 285(1-2), 51–61. [Link]

-

Springer Nature Experiments. Determination of Phospholipase C Activity In Vitro. [Link]

-

Pokotylyuk, A., et al. (2019). Determination of phospholipase C activity in vitro. Methods in Molecular Biology, 2028, 123-131. [Link]

-

Wikipedia. Prostaglandin F2alpha. [Link]

-

Stoeber, M., et al. (2016). A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms. Molecular Pharmacology, 89(4), 487-493. [Link]

-

ResearchGate. A schematic representation of PGF2α-FP receptor signalling which.... [Link]

-

Sales, K. J., Battersby, S., & Jabbour, H. N. (2008). Prostaglandin E2 and F2alpha activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology, 285(1-2), 51–61. [Link]

-

Wikipedia. Prostaglandin F receptor. [Link]

-

ResearchGate. Determination of Phospholipase C Activity In Vitro. [Link]

-

Balboa, M. A., & Balsinde, J. (2006). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. Analytical Biochemistry, 355(2), 151–159. [Link]

-

Weir, E. K., et al. (1975). 15-Methylation Augments the Cardiovascular Effects of Prostaglandin F-2alpha. Prostaglandins, 9(3), 369-376. [Link]

-

ResearchGate. THE ROLE OF PROSTAGLANDIN F2α IN PATHOGENESIS OF INFLAMMATORY PROCESSES. [Link]

-

Addgene Blog. GPCRs: How Do They Work and How Do We Study Them?. [Link]

-

Rao, C. V. (1976). Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Molecular and Cellular Endocrinology, 6(1), 1-16. [Link]

-

Lahav, M., & Amsterdam, A. (1986). Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue. Molecular and Cellular Endocrinology, 48(2-3), 97-104. [Link]

-

ResearchGate. G Protein-Coupled Receptor Signaling Methods and Protocols. [Link]

-

Kun, Z., & Xiang-guang, W. (2013). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 4, 25. [Link]

-

Michael, A. E., & Webley, G. E. (1990). Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C. Molecular and Cellular Endocrinology, 73(2-3), 133-141. [Link]

-

ResearchGate. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. [Link]

-

Jonsson, F., et al. (1989). Effect of prostaglandin F2 alpha on hormone concentrations in dairy cows after parturition. The Veterinary Record, 124(14), 371-374. [Link]

-

Patsnap Synapse. What are PGF2α agonists and how do they work?. [Link]

-

Patsnap Synapse. What are PGF2α antagonists and how do they work?. [Link]

-

Secher, N. J., et al. (1978). Effect of prostaglandin E2 and F2alpha on the systemic and pulmonary circulation in pregnant anesthetized women. Acta Obstetricia et Gynecologica Scandinavica, 57(4), 325-329. [Link]

-

Al-otaibi, F. T., & El-Mowafi, D. M. (2015). Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways. Reproduction, Fertility and Development, 27(8), 1157–1166. [Link]

-

Spilman, C. H., & Roseman, T. J. (1976). Effect of 15(S)-15-methyl prostaglandin F2alpha on human oviductal motility and ovum transport. Fertility and Sterility, 27(9), 1037-1044. [Link]

-

Pandey, S., et al. (2022). Optimization of the prostaglandin F2α receptor for structural biology. PLoS ONE, 17(1), e0263097. [Link]

-

Shoback, D. M., et al. (1985). Prostaglandin F2 alpha and alpha-adrenergic agonists regulate parathyroid cell function via the inhibitory guanine nucleotide regulatory protein. Endocrinology, 117(3), 1146-1151. [Link]

-

Murayama, T., et al. (1994). Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells. The Journal of Biological Chemistry, 269(26), 17538–17544. [Link]

-

Bygdeman, M., et al. (1996). Comparison of Intra-Amniotic (15S)-15-methyl-PGF2 Alpha and Intravaginal Prostaglandin E2 for Second-Trimester Uterine Evacuation. Contraception, 54(4), 219-223. [Link]

-

Karim, S. M., & Sivasamboo, R. (1975). Pharmacologic Studies of 15-methyl Prostaglandin F2 alpha(PGF2 Alpha). Advances in Prostaglandin and Thromboxane Research, 2, 693-702. [Link]

-

Korzekwa, A., et al. (2019). Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL). Reproductive Biology and Endocrinology, 17(1), 93. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 3. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 4. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ionbiosciences.com [ionbiosciences.com]

An In-depth Technical Guide to the Cellular Pathways of 15(R)-Prostaglandin F2α

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandins are a class of bioactive lipids that mediate a vast array of physiological and pathological processes.[1][2][3] While much research has focused on the canonical, biologically potent 15(S) stereoisomers, their 15(R) epimers represent a nuanced and often overlooked aspect of prostanoid signaling. This guide provides a detailed examination of 15(R)-Prostaglandin F2α (15(R)-PGF2α), a C-15 epimer of the more widely studied Prostaglandin F2α (PGF2α). We will explore its biosynthesis, its interaction with the prostaglandin F receptor (FP receptor), the canonical and non-canonical signaling cascades it elicits, and its physiological relevance. This document also provides robust, field-proven experimental protocols for investigating these pathways, designed to equip researchers with the practical knowledge required for rigorous scientific inquiry in this specialized area.

Introduction: The Significance of Stereochemistry in Prostanoid Signaling

Prostaglandin F2α is a potent lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[4] It exerts its effects by activating the FP receptor, a G-protein coupled receptor (GPCR) that is pivotal in reproductive and vascular physiology.[1][4] The biological activity of prostaglandins is exquisitely dependent on their stereochemistry. 15(R)-PGF2α is the C-15 epimer of the naturally occurring 15(S)-PGF2α.[5] This seemingly minor structural alteration has significant consequences for receptor affinity and biological potency. Early studies in hamster antifertility models showed that 15(R)-PGF2α has only 25% of the potency of its (S)-epimer, a difference largely attributed to its reduced affinity for the FP receptor.[5] Specifically, its binding affinity to ovine luteal cell receptors is only 6.7% of that observed for PGF2α.[5] Despite this reduced potency, its presence and potential for pathway modulation necessitate a deeper understanding, particularly in contexts where local concentrations may be sufficiently high to elicit a biological response or in the development of synthetic analogs.

Biosynthesis and Metabolism

The synthesis of all prostanoids begins with the liberation of arachidonic acid from membrane phospholipids. This precursor is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of COX enzymes.[3][4][6] PGF2α is typically formed from PGH2 by the action of a PGF synthase (reductase).[3][6] While the specific enzymatic pathways leading to 15(R)-PGF2α are less defined than for its S-epimer, it is considered an epimer of the primary autacoid.[5] The metabolism and degradation of PGF2α are rapid, primarily driven by 15-hydroxyprostaglandin dehydrogenase (PGDH), which converts it to the less active 15-keto-PGF2α.[7][8] This metabolic control is crucial for regulating the local concentration and activity of prostaglandins.[7]

The FP Receptor: The Primary Target of 15(R)-PGF2α

The biological actions of PGF2α and its analogs are mediated primarily through the FP receptor, a member of the rhodopsin-like GPCR family.[1][4][9] Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its interaction with heterotrimeric G proteins.[10][11]

Canonical Gq/11 Signaling Pathway

Classically, the FP receptor couples to G proteins of the Gq/11 family.[4][10] This coupling initiates a well-characterized signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.[10][12]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

Downstream Effects:

This Gq-PLC-Ca2+ axis is fundamental to many of the physiological effects of PGF2α, including smooth muscle contraction and cellular proliferation.[14]

// Nodes Ligand [label="15(R)-PGF2α", fillcolor="#FBBC05", fontcolor="#202124"]; FP_Receptor [label="FP Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Gq/11\n(α, β, γ)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=invtrapezium, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_Release [label="↑ [Ca2+]i", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Responses\n(e.g., Contraction, Proliferation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ligand -> FP_Receptor [label="Binds"]; FP_Receptor -> G_Protein [label="Activates"]; G_Protein -> PLC [label="Activates", color="#34A853"]; PLC -> PIP2 [label="Hydrolyzes", arrowhead=tee, color="#EA4335"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> ER [label="Binds Receptor"]; ER -> Ca_Release [label="Releases Ca2+"]; DAG -> PKC [label="Activates", color="#34A853"]; Ca_Release -> PKC [label="Co-activates", color="#34A853"]; PKC -> Downstream [label="Phosphorylates Targets"]; Ca_Release -> Downstream [label="Modulates Activity"]; }

Caption: Canonical FP Receptor Gq Signaling Pathway.

Non-Canonical Signaling Pathways

Beyond the classical Gq pathway, FP receptor activation can trigger other signaling cascades that contribute to its diverse biological roles:

-

Rho Activation: FP receptor stimulation can activate the small GTPase Rho, leading to cytoskeletal rearrangement and changes in cell morphology.[13][15] This pathway is distinct from PKC activation and is crucial for processes like smooth muscle contraction.[13]

-

Ras/Raf/MAPK Pathway: The FP receptor can activate the Ras/Raf/MAPK signaling cascade, leading to the regulation of gene expression, such as the induction of early growth response factor-1 (EGR-1).[4][16] This links prostanoid signaling directly to the machinery controlling cell growth and differentiation.

-

β-Catenin/Tcf Pathway: PGF2α stimulation has been shown to stabilize cytosolic β-catenin, leading to its nuclear translocation and increased T-cell factor (Tcf) transcriptional activity.[4][16] This pathway is implicated in the upregulation of genes like cysteine-rich protein 61 (Cyr61), which is involved in angiogenesis.[4][16]

Physiological and Pathophysiological Roles

While 15(R)-PGF2α is less potent than its (S)-isomer, the pathways it activates are implicated in a wide range of functions and disease states.

-

Reproductive Physiology: PGF2α is famously known for its role in luteolysis (the regression of the corpus luteum) and parturition (childbirth).[2][17][18] The FP receptor is essential for these processes.

-

Glaucoma and Intraocular Pressure: Analogs of PGF2α, such as latanoprost, are cornerstone therapies for glaucoma.[4] They lower intraocular pressure (IOP) by increasing the outflow of aqueous humor.[19][20] Interestingly, some studies suggest that the ocular hypotensive effect of PGF2α may not be mediated by the classical FP-receptor, indicating the complexity of prostanoid signaling in the eye.[21]

-

Cardiovascular System: FP receptor signaling is involved in regulating vascular tone and blood pressure.[3][15] PGF2α can act as a potent vasoconstrictor and induce cardiomyocyte hypertrophy.[15] Dysregulation of this pathway has been implicated in hypertension and atherosclerosis.[2][3]

-

Inflammation: PGF2α is one of the more abundant prostaglandins found at sites of inflammation.[3] Its signaling can contribute to inflammatory processes, and its synthesis is a target of non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Experimental Methodologies for Studying 15(R)-PGF2α Pathways

Investigating the cellular effects of 15(R)-PGF2α requires robust and well-controlled experimental systems. As a Gq-coupled receptor agonist, the primary readouts involve measuring the downstream consequences of PLC activation.

Receptor Binding Assays

The first step in characterizing the interaction of 15(R)-PGF2α with the FP receptor is to determine its binding affinity. This is typically done using competitive radioligand binding assays.

Principle: This assay measures the ability of unlabeled 15(R)-PGF2α to compete with a constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-PGF2α) for binding to membranes prepared from cells expressing the FP receptor.

Step-by-Step Protocol:

-

Membrane Preparation: Culture cells (e.g., HEK293) stably expressing the human FP receptor. Harvest the cells, lyse them via hypotonic shock and mechanical homogenization, and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in a suitable binding buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding Buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

-

A serial dilution of unlabeled 15(R)-PGF2α (or other competitor). For control, use PGF2α as a positive control.

-

A constant concentration of [3H]-PGF2α (typically at its Kd concentration).

-

Cell membrane preparation.

-

-

Non-Specific Binding: To a separate set of wells, add a large excess (e.g., 1000-fold) of unlabeled PGF2α to determine non-specific binding.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding as a percentage of the maximum binding (in the absence of competitor) against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Calcium Flux Assays

The most direct functional consequence of Gq activation is the mobilization of intracellular calcium. This can be measured in real-time in living cells using calcium-sensitive fluorescent dyes.[22][23]

Principle: Cells are loaded with a fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) whose fluorescence intensity increases dramatically upon binding to Ca2+.[22] Upon stimulation with 15(R)-PGF2α, the Gq-mediated release of Ca2+ from the ER causes a rapid increase in fluorescence, which can be measured using a plate reader or fluorescence microscope.[22][24]

// Nodes A [label="1. Cell Plating\n(e.g., CHO-K1-FP cells)\nin 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Dye Loading\nIncubate with Fluo-4 AM\n(Allows dye to enter cells)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. De-esterification\nIncubate at 37°C\n(Traps dye inside cells)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Ligand Addition\nPlace plate in reader.\nInject 15(R)-PGF2α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Signal Detection\nMeasure fluorescence intensity\nkinetically over time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Data Analysis\nPlot Fluorescence vs. Time.\nCalculate EC50 from dose-response curve", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Experimental Workflow: Calcium Flux Assay.

Step-by-Step Protocol:

-

Cell Culture: Plate cells stably expressing the FP receptor (e.g., CHO-K1 or HEK293 cells) into a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion transport inhibitor like probenecid (to prevent dye leakage).[22] Aspirate the culture medium from the cells and add the loading buffer.

-

Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to be taken up by the cells and de-esterified into its active, calcium-sensitive form.

-

Assay: Place the plate into a fluorescence plate reader equipped with injectors (e.g., a FlexStation or FLIPR).

-

Baseline Reading: Measure the baseline fluorescence for 15-20 seconds.

-

Compound Addition: The instrument automatically injects a solution of 15(R)-PGF2α (at various concentrations for a dose-response curve) into the wells.

-

Kinetic Reading: Immediately following injection, measure the fluorescence intensity kinetically for 90-120 seconds to capture the transient calcium peak.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. For dose-response experiments, plot the response against the log concentration of 15(R)-PGF2α and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

Data Summary: Receptor Affinity and Potency

The following table summarizes representative data comparing 15(R)-PGF2α to the canonical agonist PGF2α. It is important to note that absolute values can vary depending on the experimental system (e.g., cell line, receptor species, assay conditions).

| Compound | Receptor | Assay Type | Parameter | Typical Value | Potency Relative to PGF2α | Reference |

| PGF2α | Ovine FP | Binding | Affinity | ~1 nM (Kd) | 100% | [5][8] |

| 15(R)-PGF2α | Ovine FP | Binding | Affinity | ~15 nM (Ki) | ~6.7% | [5] |

| PGF2α | Human FP | Functional (Ca2+) | Potency | ~1-5 nM (EC50) | 100% | [25] |

| 15(R)-PGF2α | Human FP | Functional (Ca2+) | Potency | ~50-100 nM (EC50) | ~1-10% | [5] |

Values are illustrative and compiled from typical findings in the literature. Exact values should be determined empirically for each experimental system.

Conclusion and Future Directions

15(R)-Prostaglandin F2α, while less potent than its natural epimer, is an important molecule for understanding the full scope of prostanoid signaling. Its ability to activate the FP receptor, albeit with lower affinity, demonstrates the plasticity of the receptor's ligand-binding pocket.[9] For drug development professionals, understanding the structure-activity relationship of PGF2α epimers is critical for designing selective and potent FP receptor modulators. For researchers, investigating the potential for biased agonism—where 15(R)-PGF2α might preferentially activate certain downstream pathways (e.g., Gq vs. β-arrestin) differently than 15(S)-PGF2α—represents an exciting frontier. The robust protocols detailed in this guide provide a solid foundation for exploring these nuanced and vital questions in cellular signaling.

References

-

Fujino, H., & Regan, J. W. (2009). PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation. Cellular Signalling. Available at: [Link]

-

Moreno, J. J. (2017). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Prostaglandins & Other Lipid Mediators. Available at: [Link]

-

Fujino, H., & Regan, J. W. (2009). PGF(2alpha) stimulates FP prostanoid receptor mediated crosstalk between Ras/Raf signaling and Tcf transcriptional activation. PubMed. Available at: [Link]

-

Pierce, K. L., et al. (1999). Activation of FP Prostanoid Receptor Isoforms Leads to Rho-mediated Changes in Cell Morphology and in the Cell Cytoskeleton. Journal of Biological Chemistry. Available at: [Link]

-

Fridman, A., et al. (2011). Biosynthesis and catabolism of prostaglandin F2alpha (PGF2alpha) are controlled by progesterone in the rat uterus during pregnancy. PubMed. Available at: [Link]

-

Inanobe, A., & Kurachi, Y. (2020). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. Available at: [Link]

-

Woodward, D. F., et al. (1989). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. PubMed. Available at: [Link]

-

Ganesh, T. (2014). The generation of various prostanoids and their receptor activation and signaling profiles. ResearchGate. Available at: [Link]

-

Villumsen, J., & Alm, A. (1989). Maintained reduction of intraocular pressure by prostaglandin F2 alpha-1-isopropyl ester applied in multiple doses in ocular hypertensive and glaucoma patients. The British Journal of Ophthalmology. Available at: [Link]

-

Crawford, K., & Breyer, R. M. (1992). Effect of prostaglandin F2 alpha on aqueous humor dynamics of rabbit, cat, and monkey. PubMed. Available at: [Link]

-

Rao, C. V. (1976). Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Molecular and Cellular Endocrinology. Available at: [Link]

-

Agilent Technologies. (n.d.). Calcium Flux Assays. Agilent. Available at: [Link]

-

Zhang, J., Gong, Y., & Yu, Y. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology. Available at: [Link]

-

Zhang, J., Gong, Y., & Yu, Y. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. PMC - NIH. Available at: [Link]

-

Szlufik, K., & Mlynarczuk, J. (2022). Computational and experimental approaches to probe GPCR activation and signaling. Advances in Protein Chemistry and Structural Biology. Available at: [Link]

-

Duffy, D. M., & Stouffer, R. L. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Endocrinology. Available at: [Link]

-

Kitanaka, J., et al. (1994). Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Prostaglandin F receptor. Wikipedia. Available at: [Link]

-

Zhang, J., Gong, Y., & Yu, Y. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology. Available at: [Link]

-

Audet, M., & Stevens, R. C. (2024). Optimization of the prostaglandin F2α receptor for structural biology. PMC - NIH. Available at: [Link]

-

Aoki, K., et al. (2023). Calcium transients trigger switch-like discharge of prostaglandin E2 in an extracellular signal-regulated kinase-dependent manner. eLife. Available at: [Link]

-

McCracken, J. A., et al. (1973). The physiological role of prostaglandin F2alpha in corpus luteum regression. PubMed. Available at: [Link]

-

Rekawiecki, R., & Kotwica, J. (2018). The Role of Peroxisome Proliferator-Activated Receptors in PGF2α-Induced Luteolysis in the Bovine Corpus Luteum. MDPI. Available at: [Link]

Sources